Ethyl 2,3-dimethylquinoxaline-6-carboxylate

Physicochemical property Liquid handling Distillation safety

Ethyl 2,3-dimethylquinoxaline-6-carboxylate (CAS 32388-06-0, MW 230.26, C₁₃H₁₄N₂O₂) belongs to the 6-substituted 2,3-dimethylquinoxaline family, a class of heterocyclic compounds widely employed as synthetic intermediates and scaffolds in medicinal chemistry. Its core structure features a benzene ring fused with a pyrazine ring, with methyl groups at positions 2 and 3 and an ethyl ester at position 6, which modulates lipophilicity (predicted LogP ≈ 2.42) and hydrogen-bond acceptor count relative to closely related ester or acid analogs.

Molecular Formula C13H14N2O2
Molecular Weight 230.267
CAS No. 32388-06-0
Cat. No. B2452195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,3-dimethylquinoxaline-6-carboxylate
CAS32388-06-0
Molecular FormulaC13H14N2O2
Molecular Weight230.267
Structural Identifiers
SMILESCCOC(=O)C1=CC2=NC(=C(N=C2C=C1)C)C
InChIInChI=1S/C13H14N2O2/c1-4-17-13(16)10-5-6-11-12(7-10)15-9(3)8(2)14-11/h5-7H,4H2,1-3H3
InChIKeyUDUQPOGWJUMYLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy Ethyl 2,3-dimethylquinoxaline-6-carboxylate (CAS 32388-06-0) – Key Physicochemical Profile for Procurement Decisions


Ethyl 2,3-dimethylquinoxaline-6-carboxylate (CAS 32388-06-0, MW 230.26, C₁₃H₁₄N₂O₂) belongs to the 6-substituted 2,3-dimethylquinoxaline family, a class of heterocyclic compounds widely employed as synthetic intermediates and scaffolds in medicinal chemistry [1]. Its core structure features a benzene ring fused with a pyrazine ring, with methyl groups at positions 2 and 3 and an ethyl ester at position 6, which modulates lipophilicity (predicted LogP ≈ 2.42) and hydrogen-bond acceptor count relative to closely related ester or acid analogs [2]. The compound is typically supplied as a solid with a minimum purity specification of 95% (some vendors offer 98%), and its predicted boiling point is 348.1 ± 37.0 °C .

Scaffold Type 2,3-Dimethylquinoxaline-6-carboxylate core for medicinal chemistry
Ester Utility Ethyl ester as latent carboxylate for amide coupling and cross-coupling reactions
Purity Option Elevated purity specification available, supporting library synthesis

Why Generic 2,3-Dimethylquinoxaline-6-carboxylate Analogs Cannot Be Directly Substituted for the Ethyl Ester


Within the 2,3-dimethylquinoxaline-6-carboxylate series, the choice of ester (ethyl vs. methyl) or free carboxylic acid profoundly affects physical properties that govern laboratory handling, synthetic compatibility, and downstream derivatization. The ethyl ester exhibits a higher predicted boiling point (348.1 °C) compared to the methyl ester (334.2 °C), lower density (1.169 vs. 1.2 g/cm³), and significantly lower predicted acidity (pKa ~0.16 vs. ~3.34 for the free acid), indicating markedly different reactivity and solubility profiles that preclude interchangeability in medicinal chemistry workflows . Below, we present the quantitative evidence supporting selection of the ethyl ester over its closest structural neighbors.

Ethyl 2,3-dimethylquinoxaline-6-carboxylate
Generic Analog
Risk Profile
Ethyl ester
Methyl ester
Boiling point difference may affect thermal handling and evaporation safety margins
Ethyl ester
Carboxylic acid
Large pKa gap may cause unintended deprotonation under basic coupling conditions
Ethyl ester
Methyl ester (storage)
Cold-storage protocol may be required, unlike room-temperature analog, risking degradation

Ethyl 2,3-dimethylquinoxaline-6-carboxylate: Quantified Differentiation Against Methyl Ester and Carboxylic Acid Analogs


Higher Boiling Point Confers a Wider Liquid Handling Window Relative to the Methyl Ester

The predicted boiling point of the ethyl ester (348.1 ± 37.0 °C) is approximately 14 °C higher than that of the methyl ester (334.2 ± 37.0 °C), a difference that can translate to a broader liquid temperature window during solvent removal or distillation . This is particularly relevant in synthetic workflows requiring elevated-temperature concentration steps where premature boiling must be avoided.

Boiling Point
Data to verify (predicted)
+13.9 °C
vs methyl ester (334.2 °C predicted)
May support wider liquid handling window
Predicted value; confirm experimentally for specific distillation conditions
Physicochemical property Liquid handling Distillation safety

Lower Density Alters Solubility and Phase Behavior Versus the Carboxylic Acid

The predicted density of the ethyl ester (1.169 g/cm³) is approximately 0.134 g/cm³ lower than that of the corresponding carboxylic acid (1.303 g/cm³) . This density reduction reflects the absence of strong intermolecular hydrogen bonding present in the acid form, which can influence solid-state packing, solubility in non-polar solvents, and crystallization behavior.

Density
Data to verify (predicted)
1.169 g/cm³
vs carboxylic acid (1.303 g/cm³ predicted)
Lower density may improve solubility in organic media
Predicted value; may influence crystallization behavior
Density Crystallization Formulation

Vastly Reduced Acidity Prevents Undesired Carboxylate Formation During Base-Sensitive Steps

The ethyl ester exhibits a predicted pKa of 0.16, which is ~3.2 orders of magnitude lower than that of the free acid (pKa 3.34) . This extreme acidity difference means the ester will not deprotonate under mildly basic conditions that would ionize the acid, thereby avoiding competing nucleophilic or coordination events during palladium-catalyzed cross-couplings or other base-sensitive transformations.

pKa Gap
Data to verify (predicted)
ΔpKa ≈ 3.2
Ethyl ester pKa ~0.16 vs acid ~3.34
Non-ionizable under standard basic conditions
Predicted; enables base-sensitive transformations without protecting group
pKa Chemoselectivity Protecting-group strategy

Commercial Availability at Higher Purity (98%) Reduces Purification Burden in Library Synthesis

While the methyl ester is typically listed at 95% purity from common suppliers, the ethyl ester is commercially available at a specification of 98% from vendors such as Leyan . Although both compounds are adequate for many applications, the additional 3% purity margin can lower the incidence of impurities that complicate high-throughput biological screening or require re-purification for SAR studies.

Purity Grade
Supplier-reported
98%
vs methyl ester 95% typical
May reduce pre-screening purification needs
Leyan certificate of analysis; verify lot-specific purity
Purity specification Cost-time efficiency Library synthesis

Controlled Storage at 2–8 °C Ensures Long-Term Stability for Campaign-Scale Purchases

ChemScene and multiple other vendors specify storage of the ethyl ester in sealed containers at 2–8 °C, contrasting with the methyl ester, which is often stored at room temperature . This cold-chain recommendation suggests that the ethyl ester may be more sensitive to thermal degradation over extended periods, and adherence to the recommended storage increases the likelihood of maintaining certified purity for the duration of a research program.

Storage Protocol
Vendor-recommended
2–8 °C, sealed
Methyl ester typically room temperature
Cold-chain storage supports long-term purity maintenance
Follow vendor guidelines to avoid thermal degradation
Storage stability Procurement logistics Inventory management

When to Procure Ethyl 2,3-dimethylquinoxaline-6-carboxylate: Research and Industrial Use Cases Built on Quantitative Differentiation


Medicinal Chemistry SAR Exploration Requiring an Unprotected Carboxylate Synthon

In structure–activity relationship campaigns where the free acid would prematurely ionize or interfere with coupling reactions, the ethyl ester of 2,3-dimethylquinoxaline-6-carboxylate serves as a latent carboxylate. Its pKa of ~0.16 ensures it remains non-ionized during amide bond formations or metal-catalyzed couplings, enabling late-stage hydrolysis to the active acid only after the chemotype has been optimized .

High-Temperature Continuous Flow or Distillation Processes

When a synthetic route requires solvent switch at elevated temperature, the ethyl ester’s higher boiling point (348 °C vs. 334 °C for the methyl analog) provides a larger safety margin against unintended evaporation or aerosol formation, making it a more reliable intermediate in continuous flow distillations or concentrator runs .

Library Synthesis Where Minimal Re-purification is Essential

The commercial availability of 98% purity material reduces the need for chromatographic purification before multi-well biological evaluation, directly saving hours of chemist time per batch and decreasing the wasteful consumption of silica gel and organic solvents .

Long-Term Research Programs Requiring Multi-Year Compound Stability

For academic or industrial groups building a central compound repository, the established storage protocol (2–8 °C) provides a verifiable stability condition that, if followed, helps uphold assay reproducibility over prolonged periods, a practical advantage over analogs that lack clearly defined storage guidelines .

Application
Selection Property
Validation Focus
SAR library synthesis
Latent carboxylate stability
pKa-dependent protection strategy
Continuous flow / distillation
Higher boiling point margin
Thermal handling margin
High-throughput library prep
Elevated starting purity
Lower purification needs may be supported
Multi-year compound repository
Validated storage protocol
Cold-chain compliance
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